![molecular formula C28H25N7O B2459817 [1,1'-biphenyl]-4-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920390-43-8](/img/structure/B2459817.png)
[1,1'-biphenyl]-4-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
“[1,1’-biphenyl]-4-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group attached to a piperazine ring, which is further connected to a triazolopyrimidine moiety . The compound is part of the triazole class of compounds, which are known for their versatile biological activities .
Scientific Research Applications
- Pyrazolines, including derivatives like this compound, have been investigated for their antibacterial properties . Researchers have explored their potential to combat bacterial infections, which is crucial in the context of antibiotic resistance.
- Pyrazolines have also demonstrated antifungal activity . Investigating the efficacy of this compound against fungal pathogens could provide valuable insights for developing antifungal drugs.
- The triazolopyridine ring, present in this compound, has been associated with neuroprotective properties . Exploring its impact on neuronal health, such as protecting against neurodegenerative diseases, warrants further investigation.
- Pyrazolines have been studied for their antitumor activities . Researchers have observed cytotoxic effects against cancer cell lines.
- Oxidative stress plays a role in various diseases. Pyrazolines, including this compound, have shown antioxidant potential .
- Investigating the impact of this compound on behavior, especially in aquatic organisms, is relevant. For instance, assessing its effects on acetylcholinesterase (AchE) activity in fish brains .
Antibacterial Activity
Antifungal Properties
Neuroprotective Effects
Antitumor Potential
Antioxidant Properties
Behavioral Effects and Toxicity
Metabolic Pathways and Cellular Damage
Mechanism of Action
Target of Action
It is known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . These interactions can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, which could potentially influence their pharmacokinetic properties .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Action Environment
The chemical stability of triazole compounds suggests that they may be relatively resistant to changes in the environment .
properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O/c36-28(24-13-11-23(12-14-24)22-9-5-2-6-10-22)34-17-15-33(16-18-34)26-25-27(30-20-29-26)35(32-31-25)19-21-7-3-1-4-8-21/h1-14,20H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVANVWDNQFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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